

Pharmacological Profile of RS102895 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1591295

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Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and neuropathic conditions, making CCR2 a compelling therapeutic target. This technical guide provides a comprehensive overview of the pharmacological profile of **RS102895 hydrochloride**, including its binding characteristics, in vitro and in vivo functional activity, and detailed experimental methodologies.

Mechanism of Action

RS102895 hydrochloride exerts its pharmacological effects by binding to CCR2 and inhibiting the downstream signaling pathways activated by its cognate ligands, primarily MCP-1. This antagonism effectively blocks the chemotactic response of CCR2-expressing cells, thereby reducing the infiltration of monocytes and macrophages into inflamed tissues.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the potency and selectivity of **RS102895 hydrochloride**.

Table 1: Receptor Binding Affinity of **RS102895 Hydrochloride**

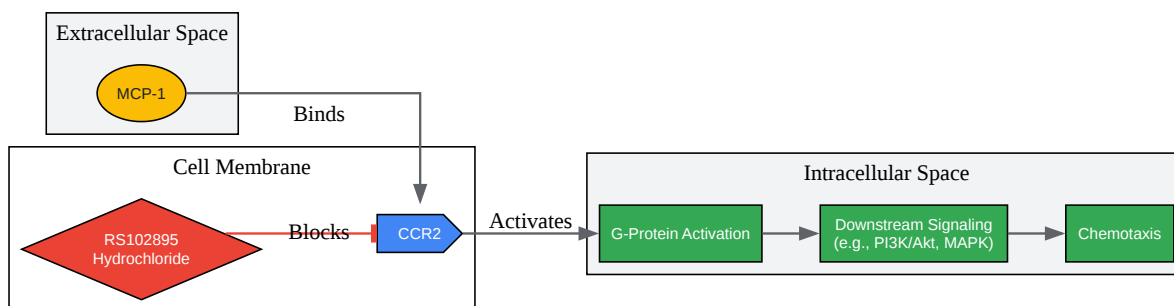
Target	Species	Cell Line	Assay Type	IC50 (nM)	Reference
CCR2b	Human	Stably transfected Chinese Hamster Lung (CRL-1657) cells	Radioligand Binding (Displacement of [125I]-MCP-1)	360	[1]
CCR1	Human	Stably transfected Chinese Hamster Lung (CRL-1657) cells	Radioligand Binding (Displacement of [125I]-MIP-1 α)	17,800	[1] [2] [3] [4]
α 1a Adrenergic Receptor	Human	-	-	130	[5]
α 1d Adrenergic Receptor	Human	-	-	320	[5]
5-HT1a Receptor	Rat	Brain Cortex	-	470	[5]

Table 2: In Vitro Functional Activity of **RS102895 Hydrochloride**

Assay Type	Cell Line	Stimulus	IC50	Reference
MCP-1 Stimulated Calcium Influx	Stably transfected Chinese Hamster Lung (CRL-1657) cells	MCP-1	32 nM	[2][3][4]
MCP-3 Stimulated Calcium Influx	Stably transfected Chinese Hamster Lung (CRL-1657) cells	MCP-3	130 nM	[1][3]
Chemotaxis	THP-1 cells	MCP-1	1.7 μ M	[1][2][4]
Chemotaxis	THP-1 cells	RANTES (for CCR1)	37 μ M	[1]

Signaling Pathway

The binding of MCP-1 to CCR2 initiates a G-protein-mediated signaling cascade, leading to monocyte/macrophage chemotaxis. **RS102895 hydrochloride** acts as an antagonist at the CCR2 receptor, blocking this cascade.



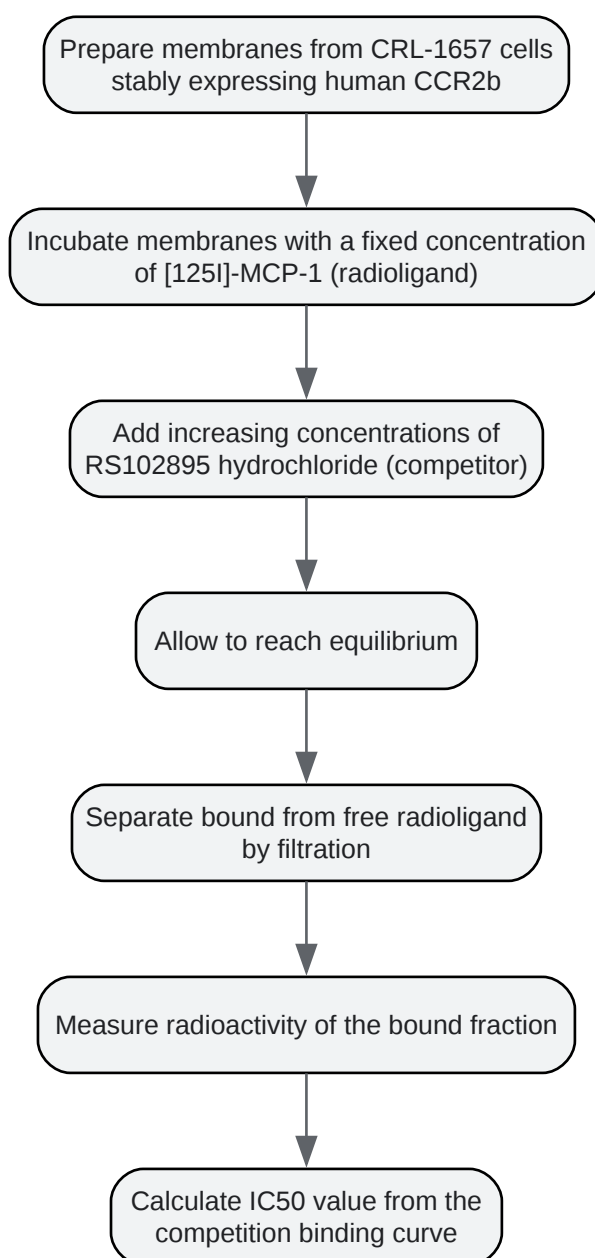
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Figure 1. Simplified signaling pathway of CCR2 and the antagonistic action of **RS102895 hydrochloride**.

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol outlines the method used to determine the binding affinity of **RS102895 hydrochloride** for the human CCR2b receptor.



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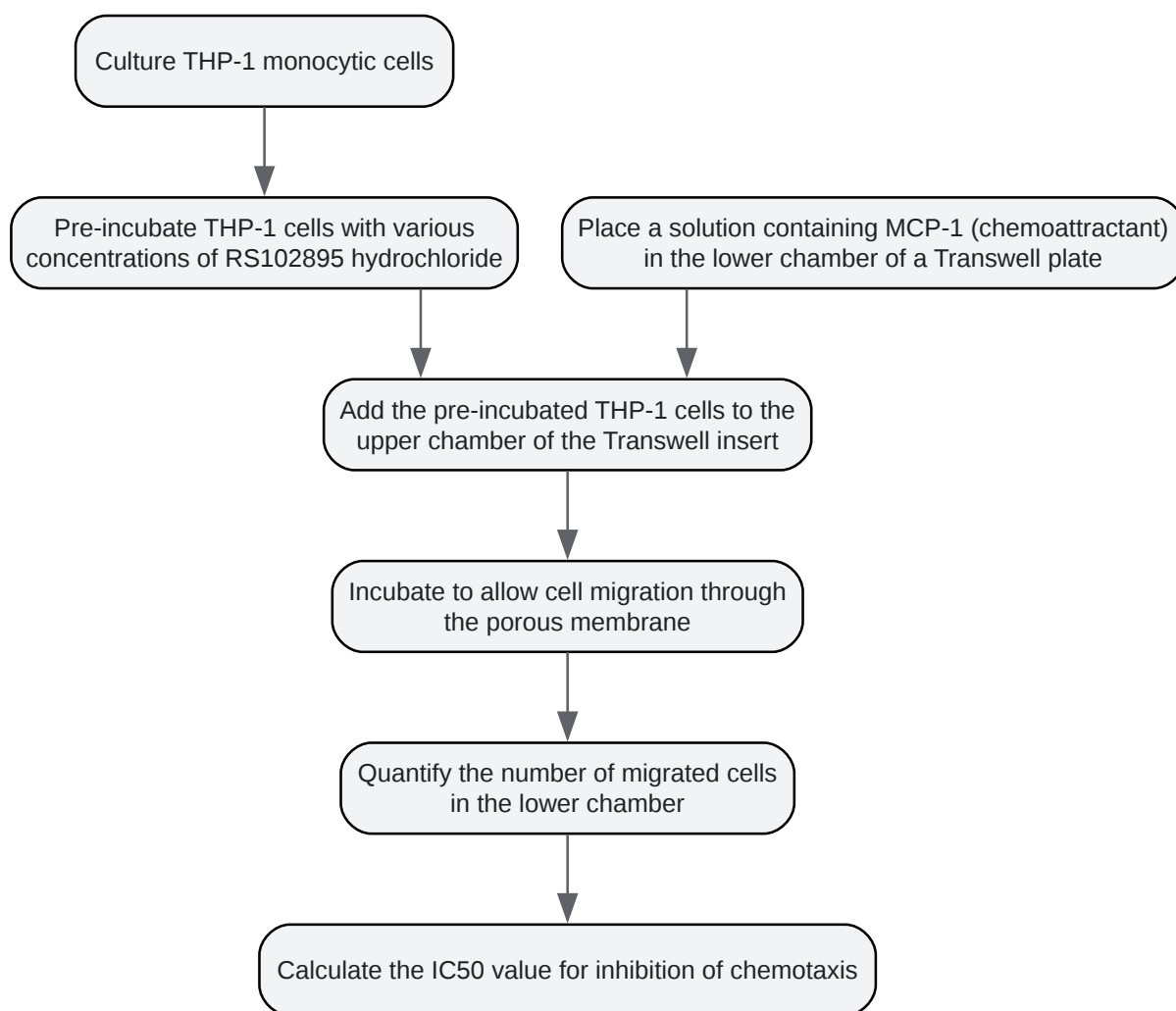
Figure 2. Experimental workflow for the CCR2 radioligand binding assay.

Detailed Methodology:

- Cell Culture and Membrane Preparation: Chinese Hamster Lung (CRL-1657) cells stably transfected with the human CCR2b receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
- Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of [125I]-labeled MCP-1.
- Competition: Increasing concentrations of **RS102895 hydrochloride** are added to the wells to compete with the radioligand for binding to the CCR2b receptor.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.
- Filtration: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **RS102895 hydrochloride** that inhibits 50% of the specific binding of [125I]-MCP-1 (IC₅₀) is determined by non-linear regression analysis of the competition curve. A similar protocol is followed for CCR1 using [125I]-MIP-1α as the radioligand.^[1]

In Vitro Chemotaxis Assay

This protocol describes the method to assess the ability of **RS102895 hydrochloride** to inhibit MCP-1-induced cell migration.



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Figure 3. Experimental workflow for the in vitro chemotaxis assay.

Detailed Methodology:

- **Cell Preparation:** The human monocytic cell line, THP-1, which endogenously expresses CCR2, is used. Cells are washed and resuspended in assay medium.
- **Compound Incubation:** THP-1 cells are pre-incubated with various concentrations of **RS102895 hydrochloride**.
- **Assay Setup:** A solution containing a specific concentration of MCP-1 is placed in the lower chamber of a Transwell plate. The Transwell insert, containing a porous membrane, is placed

into the well.

- **Cell Migration:** The pre-incubated THP-1 cells are added to the upper chamber of the insert. The plate is incubated for a defined period to allow the cells to migrate through the pores towards the MCP-1 gradient in the lower chamber.
- **Quantification:** The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- **Data Analysis:** The concentration of **RS102895 hydrochloride** that inhibits 50% of the MCP-1-induced chemotaxis (IC50) is calculated.^[1]

Calcium Influx Assay

This assay measures the ability of **RS102895 hydrochloride** to block the increase in intracellular calcium concentration induced by MCP-1.

Detailed Methodology:

- **Cell Loading:** CRL-1657 cells expressing CCR2b are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- **Baseline Measurement:** The baseline fluorescence of the cells is measured.
- **Compound Addition:** **RS102895 hydrochloride** at various concentrations is added to the cells and incubated.
- **Stimulation:** MCP-1 is added to the cells to stimulate calcium influx.
- **Fluorescence Measurement:** The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
- **Data Analysis:** The inhibitory effect of **RS102895 hydrochloride** is quantified by determining the concentration that causes a 50% reduction in the MCP-1-induced calcium signal (IC50).^[1]

In Vivo Pharmacology

RS102895 hydrochloride has demonstrated efficacy in various animal models of disease, highlighting its therapeutic potential.

- **Bone Cancer Pain:** In a rat model of bone cancer pain, intrathecal administration of **RS102895 hydrochloride** was shown to transiently decrease the pain threshold, suggesting a role for CCR2 in the modulation of cancer-induced pain.[5]
- **Vaccine Response:** In a mouse vaccination model, administration of **RS102895 hydrochloride** was found to enhance vaccine responses.[6][7] This effect is attributed to the blockade of inflammatory monocyte recruitment to the draining lymph nodes. Pharmacokinetic studies in mice revealed a short half-life of approximately one hour, necessitating a multi-dose regimen to maintain effective plasma concentrations.[6][7]
- **Neuropathic Pain:** RS102895 has been shown to reduce vincristine-induced allodynia in a mouse model of peripheral neuropathy.
- **Inflammation:** The compound has been used to investigate the role of CCR2 in exercise-induced inflammation.

Conclusion

RS102895 hydrochloride is a well-characterized, potent, and selective CCR2 antagonist. Its ability to block MCP-1-mediated signaling and subsequent monocyte/macrophage migration has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the utility of **RS102895 hydrochloride** as a valuable research tool for investigating the role of the CCR2/CCL2 axis in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and neuropathic conditions.

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